tert-butyl (2S)-6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate
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Overview
Description
L-054,522 is a potent and selective agonist of somatostatin receptors. Somatostatin receptors are a group of G-protein-coupled receptors that play versatile roles in inhibiting the secretion of multiple hormones such as growth hormone and thyroid-stimulating hormone . L-054,522 is particularly significant due to its high selectivity and potency, making it a valuable tool in scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-054,522 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various organic reagents and catalysts under controlled conditions to achieve the desired selectivity and yield .
Industrial Production Methods: Industrial production of L-054,522 follows similar synthetic routes as in laboratory settings but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The compound is typically produced in bulk quantities and undergoes rigorous quality control to ensure consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions: L-054,522 primarily undergoes substitution reactions due to the presence of functional groups that can be targeted by various reagents. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving L-054,522 include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions involving L-054,522 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of various substituted analogs .
Scientific Research Applications
L-054,522 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the structure and function of somatostatin receptors . In biology, it helps in understanding the physiological roles of these receptors in hormone regulation and cell signaling . In medicine, L-054,522 is being explored for its potential therapeutic applications in treating conditions like acromegaly and neuroendocrine tumors . In the industry, it is used in the development of new drugs targeting somatostatin receptors .
Mechanism of Action
L-054,522 exerts its effects by selectively binding to somatostatin receptors, particularly SSTR2 and SSTR4 . Upon binding, it activates these receptors, leading to the inhibition of hormone secretion and modulation of cell signaling pathways . The molecular targets of L-054,522 include the G-protein-coupled receptors SSTR2 and SSTR4, which are involved in various physiological processes such as hormone regulation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
L-054,522 is unique due to its high selectivity and potency for somatostatin receptors compared to other similar compounds. Some similar compounds include lanreotide and octreotide, which are also selective agonists of somatostatin receptors but differ in their chemical structure and pharmacological properties . L-054,522 has shown better efficacy and selectivity in certain applications, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
CAS No. |
214348-67-1 |
---|---|
Molecular Formula |
C35H47N7O5 |
Molecular Weight |
645.8 g/mol |
IUPAC Name |
tert-butyl (2S)-6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate |
InChI |
InChI=1S/C35H47N7O5/c1-22(25-21-37-26-12-6-5-11-24(25)26)30(31(43)38-28(14-9-10-18-36)32(44)47-35(2,3)4)40-33(45)41-19-16-23(17-20-41)42-29-15-8-7-13-27(29)39-34(42)46/h5-8,11-13,15,21-23,28,30,37H,9-10,14,16-20,36H2,1-4H3,(H,38,43)(H,39,46)(H,40,45)/t22-,28-,30+/m0/s1 |
InChI Key |
WFCIXKAZBUIFTR-PKIMSIDOSA-N |
SMILES |
CC(C1=CNC2=CC=CC=C21)C(C(=O)NC(CCCCN)C(=O)OC(C)(C)C)NC(=O)N3CCC(CC3)N4C5=CC=CC=C5NC4=O |
Isomeric SMILES |
C[C@@H](C1=CNC2=CC=CC=C21)[C@H](C(=O)N[C@@H](CCCCN)C(=O)OC(C)(C)C)NC(=O)N3CCC(CC3)N4C5=CC=CC=C5NC4=O |
Canonical SMILES |
CC(C1=CNC2=CC=CC=C21)C(C(=O)NC(CCCCN)C(=O)OC(C)(C)C)NC(=O)N3CCC(CC3)N4C5=CC=CC=C5NC4=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L 054522 L 055,522 L-054,522 L-054522 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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